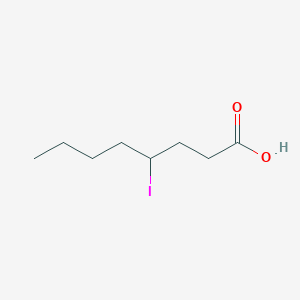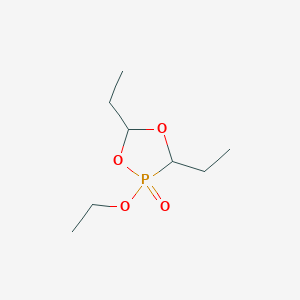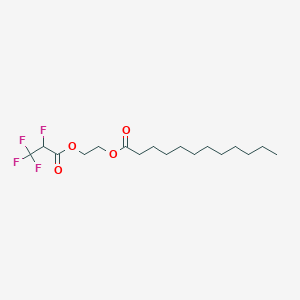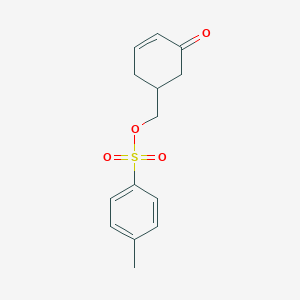![molecular formula C6H9NOS B14318343 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one CAS No. 109131-73-9](/img/structure/B14318343.png)
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is a compound that belongs to the class of penams, which are natural and synthetic antibiotics containing the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure . This compound is generally assumed to have the 5R configuration unless otherwise specified . The numbering of the penam skeleton differs from that of the von Baeyer named bicyclic system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-thia-1-azabicyclo[32The specific synthetic routes and reaction conditions can vary, but they typically involve the use of starting materials such as β-lactams and thiols .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactions carried out in specialized reactors under controlled conditions of temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Aplicaciones Científicas De Investigación
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: It is investigated for its antibiotic properties and potential use in treating bacterial infections.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these proteins, the compound inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other penams, such as penicillins and cephalosporins . These compounds share the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure but differ in their side chains and specific functional groups .
Uniqueness
What sets 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one apart is its specific methyl group at the 5-position, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
109131-73-9 |
|---|---|
Fórmula molecular |
C6H9NOS |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
5-methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NOS/c1-6-4-5(8)7(6)2-3-9-6/h2-4H2,1H3 |
Clave InChI |
GGNODLYRDWENBB-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(=O)N1CCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


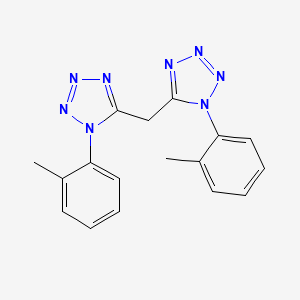
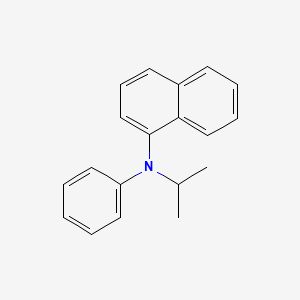
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

methanone](/img/structure/B14318293.png)
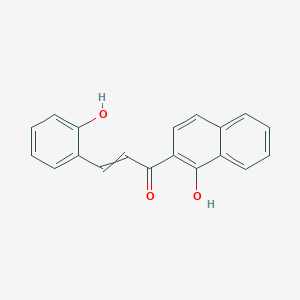
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

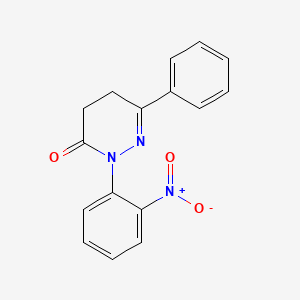
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
